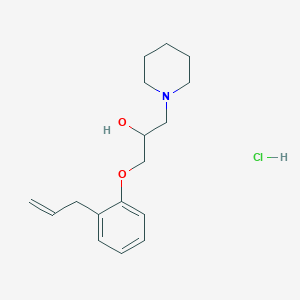

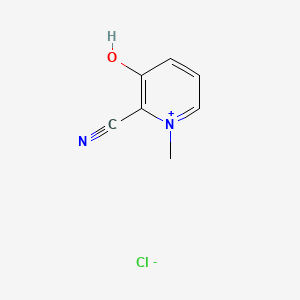

![molecular formula C13H11N3O3S B2694624 3-(3-氧代-5-硫代-2,3,5,6-四氢咪唑并[1,2-c]喹唑啉-2-基)丙酸 CAS No. 1370591-91-5](/img/structure/B2694624.png)

3-(3-氧代-5-硫代-2,3,5,6-四氢咪唑并[1,2-c]喹唑啉-2-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid” is a complex organic compound. It is related to a class of compounds known as thiadiazoles . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Molecular Structure Analysis

The molecular structure of these compounds is often established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

科学研究应用

合成与生物活性

带有酸性杂环的苯并咪唑衍生物的合成已证明具有显着的血管紧张素 II 受体拮抗活性。这些化合物(包括目标核心结构的变体)由于对 AT1 受体的高亲和力和抑制血管紧张素 II 诱导的升压反应的能力,显示出在高血压和相关心血管疾病中治疗应用的前景 (Kohara 等人,1996 年)。

抗惊厥活性

对新抗惊厥药的研究导致了 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides 的合成,展示了核心化合物衍生物在癫痫治疗中开发的潜力。这些化合物在戊四氮唑诱导的小鼠癫痫模型中显示出从弱到中等的抗惊厥作用,表明喹唑啉结构在神经系统应用中的重要性 (Bunyatyan 等人,2020 年)。

抗菌和抗氧化特性

通过缩合反应合成新的杂环化合物,例如呋喃噻唑并吡啶并喹唑啉酮,已揭示出对一系列革兰氏阳性菌、革兰氏阴性菌和真菌具有显着的抗菌活性。这突出了该化合物及其衍生物在开发新的抗菌剂中的潜力 (Abu-Hashem,2018)。

抗癌活性

对偶氮并吡啶并喹啉和并吡啶并喹唑啉的研究表明,这些化合物具有显着的抗氧化、抗炎和镇痛活性。这些发现强调了这些衍生物在癌症治疗和疼痛管理中的治疗潜力,进一步强调了核心化合物结构在药物化学应用中的多功能性 (El-Gazzar 等人,2009 年)。

未来方向

The future directions in the study of these compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also potential for the development of new effective methods for their synthesis . Further studies could also focus on understanding their mechanism of action and assessing their safety and hazards.

属性

IUPAC Name |

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVKRAQOLVDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)

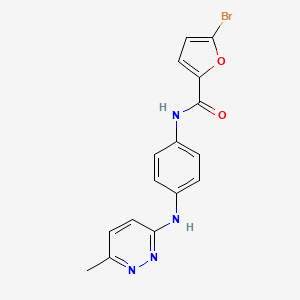

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2694545.png)

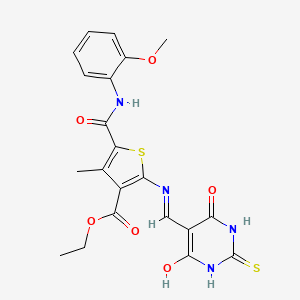

![8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2694551.png)

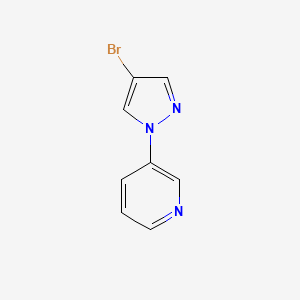

![3,8-dibenzyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694558.png)

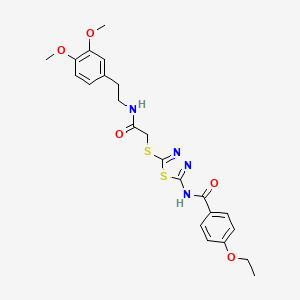

![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2694563.png)

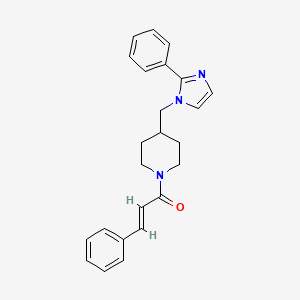

![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)